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Compound of Interest

5-(trifluoromethyl)-1H-indole-2-
Compound Name:
carboxylic acid

Cat. No.: B1341657

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound that
has garnered significant interest in medicinal chemistry and drug discovery. The indole scaffold
is a privileged structure in numerous biologically active compounds, and the incorporation of a
trifluoromethyl group at the 5-position can substantially enhance key pharmaceutical

properties. This strategic fluorination is known to improve metabolic stability, increase
lipophilicity, and modulate the electronic characteristics of the indole ring system, often leading
to enhanced binding affinity and efficacy for various biological targets. This technical guide
provides a comprehensive overview of the physicochemical properties, synthesis, biological
activities, and experimental evaluation of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid and

its derivatives.

Physicochemical Properties

The fundamental properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid are
summarized below. This data is crucial for its application in chemical synthesis and biological

assays.
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Property Value Reference
Molecular Weight 229.158 g/mol [1112]
Molecular Formula C10HeF3NO:2 [1][2]

CAS Number 496946-78-2 [1][2]
Appearance Solid [1]

Purity Typically =97% [2]

5-(trifluoromethyl)-1H-indole-2-
IUPAC Name ) ) [1]
carboxylic acid

_ 0O=C(0)C1=CC2=CC(C(F)
Canonical SMILES [1]
(F)F)=CC=C2N1

Synthesis and Derivatization

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid serves as a versatile building block in
organic synthesis. The carboxylic acid moiety at the 2-position is readily functionalized,
allowing for the creation of a diverse library of derivatives. Common synthetic transformations
include amidation and esterification to introduce various side chains, which is a key strategy in
tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

A general workflow for the derivatization of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid is
depicted below.
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Esterification

Synthetic utility of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid.

Biological Activity and Therapeutic Potential

Derivatives of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid have demonstrated significant
activity against a range of therapeutic targets. The trifluoromethyl group often plays a crucial
role in the observed potency. The table below summarizes some of the key biological activities
and associated targets for derivatives of this scaffold.
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Biological
Target/Activity

Derivative Class

Key Findings Reference

Antiplasmodial Activity

Indole-2-

carboxamides

The 5-trifluoromethyl
substitution was well-
tolerated and resulted
in potent
antiplasmodial activity

against P. falciparum.

Dual EGFR/CDK2
Inhibition

5-Substituted-indole-

2-carboxamides

3-Ethyl-N-(4-
morpholinophenethyl)-
5-(trifluoromethyl)-1H-
indole-2-carboxamide
showed potent
antiproliferative action
and inhibited both
EGFR and CDK2.

HIV-1 Integrase
Inhibition

Indole-2-carboxylic

acid derivatives

The indole-2-
carboxylic acid
scaffold is a promising

: : [31[41[5]
starting point for the
development of HIV-1

integrase inhibitors.

Anti-Trypanosoma

cruzi Activity

1H-Indole-2-

carboxamides

N-(4-
(Methylsulfonamido)b
enzyl)-5-
(trifluoromethyl)-1H-
indole-2-carboxamide [61[7]
was synthesized and
evaluated for its

activity against T.

cruzi.

Signaling Pathways
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The diverse biological activities of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid derivatives
implicate their interaction with several critical signaling pathways. For instance, its role as a
dual inhibitor of EGFR and CDK2 suggests a mechanism of action that disrupts key cell cycle
and proliferation pathways in cancer cells.
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Dual inhibition of EGFR and CDK2 signaling pathways.

Experimental Protocols
Synthesis of N-(4-(Methylsulfonamido)benzyl)-5-
(trifluoromethyl)-1H-indole-2-carboxamide

This protocol describes the synthesis of an amide derivative of 5-(trifluoromethyl)-1H-indole-
2-carboxylic acid, which has been investigated for its anti-Trypanosoma cruzi activity.[6][7]

Materials:

e 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid

N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

Amine coupling reagents (e.g., HATU, HOBt)

Tertiary amine base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF)
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» Standard laboratory glassware and purification apparatus (e.g., flash chromatography
system)

Procedure:

e To a solution of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous
DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

o Stir the mixture at room temperature for 15 minutes.

o Add N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (1.1 eq) to the reaction
mixture.

o Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by
TLC or LC-MS.

e Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford the desired
N-(4-(methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide.

o Characterize the final product by H NMR, 13C NMR, and HRMS to confirm its structure and
purity.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds
against the EGFR kinase.

Materials:
e Recombinant human EGFR (active kinase domain)

e Test compound (e.g., a derivative of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid)
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Control inhibitor (e.g., Erlotinib)

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

ATP (Adenosine 5'-triphosphate)

Kinase assay buffer (e.g., 40mM Tris-HCI pH 7.5, 20mM MgClz, 0.1 mg/mL BSA, 50uM DTT)
ADP-GIlo™ Kinase Assay kit (Promega) or similar detection system

96-well or 384-well white, flat-bottom plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of the test compound in kinase assay buffer.

In a 96-well plate, add the diluted test compound, control inhibitor, or vehicle (DMSO) to the
appropriate wells.

Add the recombinant EGFR enzyme to each well, except for the "no enzyme" blank controls.

Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP
to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions. This involves a two-step process of
depleting the remaining ATP and then converting the generated ADP to ATP, which is
quantified via a luciferase-based luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of the test compound relative to the
positive control (enzyme with vehicle).
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» Determine the ICso value by plotting the percent inhibition against the logarithm of the test
compound concentration and fitting the data to a dose-response curve.

Conclusion

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a valuable and versatile scaffold in
modern drug discovery. Its unique physicochemical properties, conferred by the trifluoromethyl
group, make it an attractive starting point for the synthesis of novel therapeutic agents. The
diverse biological activities of its derivatives, ranging from anticancer to anti-infective, highlight
the broad potential of this chemical class. The experimental protocols and pathway analyses
provided in this guide serve as a foundational resource for researchers engaged in the
exploration and development of new drugs based on the 5-(trifluoromethyl)-1H-indole-2-
carboxylic acid core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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